The Emergence of 3'-Galactosyllactose in Human Colostrum: A Technical Guide
The Emergence of 3'-Galactosyllactose in Human Colostrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk, playing a crucial role in infant health, particularly in the development of the immune system and gut microbiota.[1][2] Among the diverse array of over 200 identified HMOs, the galactosyllactoses (GLs), a group of small oligosaccharides, have garnered increasing attention.[1][3] This technical guide focuses on the discovery, quantification, and biological significance of a specific isomer, 3'-Galactosyllactose (3'-GL), in human colostrum. 3'-GL, along with its isomers 4'-GL and 6'-GL, is a trisaccharide composed of a galactose molecule linked to a lactose (B1674315) molecule.[4] While present in lower concentrations than some other major HMOs, emerging evidence highlights its potent anti-inflammatory and gut barrier-protective effects, suggesting a significant role in early infant development.[1][4] This document provides a comprehensive overview of the current knowledge on 3'-GL in human colostrum, detailing quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Data on 3'-Galactosyllactose in Human Milk
The concentration of 3'-GL in human milk is influenced by genetic factors, specifically the mother's secretor (FUT2) and Lewis (FUT3) gene status, which determine the expression of fucosyltransferases.[1] This leads to variations in HMO profiles, often categorized into four human milk (HM) groups (I-IV).[5]
| HMO | HM Group I (Secretor, Lewis+) [mg/L] | HM Group II (Secretor, Lewis-) [mg/L] | HM Group III (Non-secretor, Lewis+) [mg/L] | HM Group IV (Non-secretor, Lewis-) [mg/L] | Overall Median [mg/L] |
| β3'-Galactosyllactose (β3'-GL) | 2.12 | 3.16 | 2.21 | 5.48 | 2.42 |
| β6'-Galactosyllactose (β6'-GL) | - | - | - | - | 8.04 |
Table 1: Absolute Concentrations of β3'-Galactosyllactose and β6'-Galactosyllactose in Human Milk Across Different Maternal Phenotypes. Data from a study on a subset of 171 HM samples from 24 Dutch donors. Absolute concentrations of β3'-GL were found to be significantly higher in HM group IV samples.[1] β3'-GL was also present in over 75% of analyzed human milk samples.[5] Notably, the concentrations of β3'-GL and β6'-GL remain relatively stable throughout the stages of lactation.[1] In contrast to many other HMOs that decrease in concentration from colostrum to mature milk, galactosyllactoses are found in higher concentrations in colostrum.[3][6]
Experimental Protocols
The accurate quantification and characterization of 3'-GL in the complex matrix of human colostrum require robust analytical methodologies. The following section outlines a synthesized workflow based on established protocols for HMO analysis.
Sample Preparation: Extraction and Purification of HMOs from Human Colostrum
This protocol describes the initial steps to isolate HMOs from other milk components.
-
Defatting:
-
Thaw frozen colostrum samples (e.g., 500 µL) at 4°C.
-
Centrifuge at 4,000 x g for 30 minutes at 4°C to separate the lipid layer.[7]
-
Carefully collect the skim milk fraction, avoiding the upper fat layer.
-
-
Protein Precipitation and Removal:
-
To the skim milk, add four volumes of a chloroform/methanol mixture (2:1, v/v).[7]
-
Vortex the mixture thoroughly and centrifuge at 4,000 x g for 30 minutes at 4°C.[7]
-
Carefully transfer the upper aqueous layer containing the oligosaccharides to a new tube.
-
Add two volumes of cold ethanol (B145695) and incubate at 4°C overnight to precipitate any remaining proteins.[7]
-
Centrifuge at 4,000 x g for 30 minutes at 4°C and collect the supernatant.[7]
-
Dry the supernatant using a centrifugal evaporator.
-
-
Reduction and Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in a solution of 1.0 M sodium borohydride (B1222165) (NaBH₄) and incubate at 65°C for 1 hour to reduce the oligosaccharides to their alditol form. This step aids in improving chromatographic separation and detection.[1][7]
-
Neutralize the reaction with dilute acetic acid.
-
Clean the reduced oligosaccharide fraction using a graphitized carbon solid-phase extraction (SPE) cartridge to remove lactose and other interfering substances.[1]
-
Analytical Quantification: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
This method allows for the separation and sensitive detection of 3'-GL.
-
Chromatographic Separation (HPLC):
-
Column: A porous graphitic carbon (PGC) column or an amide-based HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for separating HMO isomers.[8]
-
Mobile Phase: A binary gradient of water (A) and acetonitrile (B52724) (B), both often containing a modifier like formic acid, is employed.
-
Gradient Elution: A typical gradient might start with a high percentage of acetonitrile, which is gradually decreased to elute the more polar oligosaccharides.
-
Flow Rate: A flow rate of around 0.2-0.3 mL/min is typical for standard analytical columns.[1]
-
-
Detection and Quantification (Mass Spectrometry):
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for HMO analysis.[9]
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF (Quadrupole Time-of-Flight) can be used.
-
Detection Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed to specifically detect the deprotonated ion [M-H]⁻ of 3'-GL (m/z 503.16 for the native form).[8]
-
Quantification: Absolute quantification is achieved by generating a standard curve using a certified 3'-GL analytical reference standard.[9]
-
Biological Significance and Signaling Pathways
3'-Galactosyllactose has been shown to possess significant anti-inflammatory properties, a crucial function in the neonatal gut.[1] One of the key mechanisms identified is the attenuation of inflammatory signaling pathways, particularly the Toll-like Receptor 3 (TLR3) pathway, which leads to the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[10][11]
Inhibition of the TLR3-NF-κB Signaling Pathway by 3'-Galactosyllactose
The TLR3 receptor recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections, and triggers a signaling cascade that results in the production of pro-inflammatory cytokines. The transcription factor NF-κB is a central regulator of this inflammatory response. Studies have demonstrated that galactosyllactoses, including 3'-GL, can inhibit the activation of NF-κB in intestinal epithelial cells.[10] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.
Caption: TLR3 signaling pathway and the inhibitory action of 3'-Galactosyllactose.
Experimental Workflow: Assessing the Protective Effect of 3'-GL on Intestinal Epithelial Barrier Function
In vitro models are essential for elucidating the direct effects of HMOs on intestinal cells. A common workflow involves the use of intestinal epithelial cell lines, such as Caco-2, often in co-culture with mucus-secreting cells like HT29-MTX, to create a more physiologically relevant model of the gut barrier.
Caption: Workflow for assessing intestinal barrier protection by 3'-GL.
Conclusion
The discovery and ongoing research into 3'-Galactosyllactose in human colostrum are unveiling its significant potential as a bioactive component crucial for infant health. Its ability to attenuate inflammation and protect the intestinal barrier highlights a sophisticated mechanism by which mother's milk contributes to the development of a robust immune system in the newborn. The detailed methodologies and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic applications of 3'-GL. Future investigations will likely focus on elucidating the precise molecular interactions of 3'-GL with cellular receptors and signaling proteins, as well as its synergistic effects with other HMOs and the developing gut microbiota. This knowledge will be instrumental in the development of next-generation infant nutrition and novel therapeutic strategies for inflammatory conditions.
References
- 1. Human milk oligosaccharides and the association with microbiota in colostrum: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative and comprehensive method to analyze human milk oligosaccharide structures in the urine and feces of infants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of neutral human milk oligosaccharides by graphitic carbon HPLC with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MASONACO - Human milk oligosaccharides [masonaco.org]
- 10. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3'-Galactosyllactose | 32694-82-9 | OG15069 | Biosynth [biosynth.com]
